molecular formula C9H7ClN2O2 B3219103 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1190315-34-4

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B3219103
CAS No.: 1190315-34-4
M. Wt: 210.62 g/mol
InChI Key: KIKDGNHCFXXKEZ-UHFFFAOYSA-N
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Description

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic reactions One common method includes the formation of the pyrrolo[2,3-b]pyridine core followed by functional group modificationsThe aldehyde group is then introduced via formylation reactions, such as the Vilsmeier-Haack reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

    Reduction: 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved can vary, but often include key proteins involved in cell signaling or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Properties

IUPAC Name

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-7-2-5(4-13)8-6(10)3-11-9(8)12-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKDGNHCFXXKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C(=C1)C=O)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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